molecular formula C13H15N3O3S2 B2961644 N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)thiophene-2-sulfonamide CAS No. 2034534-95-5

N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)thiophene-2-sulfonamide

Cat. No.: B2961644
CAS No.: 2034534-95-5
M. Wt: 325.4
InChI Key: RUKXPFYZXFQFNV-UHFFFAOYSA-N
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Description

N-(2-(3-Cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)thiophene-2-sulfonamide is a sulfonamide derivative featuring a thiophene ring linked via an ethyl chain to a 3-cyclopropyl-substituted pyridazinone moiety. Its molecular formula is C₁₅H₁₉N₃O₃S₂, with a molecular weight of 353.46 g/mol. The cyclopropyl group at the pyridazinone’s 3-position and the ethyl spacer between the sulfonamide and pyridazinone are critical to its physicochemical and pharmacological properties.

Properties

IUPAC Name

N-[2-(3-cyclopropyl-6-oxopyridazin-1-yl)ethyl]thiophene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3O3S2/c17-12-6-5-11(10-3-4-10)15-16(12)8-7-14-21(18,19)13-2-1-9-20-13/h1-2,5-6,9-10,14H,3-4,7-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUKXPFYZXFQFNV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NN(C(=O)C=C2)CCNS(=O)(=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)thiophene-2-sulfonamide typically involves multiple steps:

  • Formation of Pyridazinone Core: The synthesis begins with the formation of the pyridazinone core. A suitable starting material such as cyclopropylamine reacts with diethyl oxalate under reflux conditions to form the pyridazinone ring.

  • Alkylation: The pyridazinone derivative undergoes alkylation with 2-bromoethylthiophene-2-sulfonamide in the presence of a base, typically sodium hydride, under an inert atmosphere to yield the desired compound.

Industrial Production Methods

Industrial-scale synthesis would require optimization of these steps to ensure high yield and purity. Automated reactors and high-throughput screening might be employed to refine reaction conditions.

Chemical Reactions Analysis

Types of Reactions

This compound undergoes several types of chemical reactions:

  • Oxidation: The thiophene ring can undergo oxidation to form sulfoxides or sulfones.

  • Reduction: The pyridazinone core can be reduced under catalytic hydrogenation conditions.

  • Substitution: The sulfonamide group is susceptible to nucleophilic substitution reactions.

Common Reagents and Conditions

  • Oxidation: m-Chloroperbenzoic acid (mCPBA) for sulfoxide formation.

  • Reduction: Palladium on carbon (Pd/C) with hydrogen gas.

  • Substitution: Sodium hydride or sodium ethoxide for nucleophilic substitution.

Major Products

  • Oxidation: Thiophene sulfoxide and thiophene sulfone derivatives.

  • Reduction: Reduced pyridazinone derivatives.

  • Substitution: Various substituted thiophene sulfonamide derivatives.

Scientific Research Applications

N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)thiophene-2-sulfonamide has a wide range of applications:

  • Chemistry: Used as a precursor in the synthesis of complex organic molecules.

  • Biology: Potential inhibitor for specific enzymes due to its sulfonamide group.

  • Medicine: Investigated for its anti-inflammatory and anti-cancer properties.

  • Industry: Utilized in the development of new materials with unique electronic properties.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interaction with molecular targets such as enzymes and receptors. The sulfonamide group can inhibit enzyme activity by mimicking the substrate, while the thiophene and pyridazinone rings may interact with hydrophobic pockets in proteins, altering their function.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Molecular Comparisons

The compound is structurally analogous to 5-ethyl-N-(3-(6-oxo-3-phenylpyridazin-1(6H)-yl)propyl)thiophene-2-sulfonamide (CAS 1021056-68-7), which shares the thiophene-sulfonamide core but differs in two key aspects:

Substituent on the pyridazinone ring: The target compound has a cyclopropyl group, whereas the analog features a phenyl group.

Alkyl chain length : The target compound uses an ethyl chain (2 carbons), while the analog employs a propyl chain (3 carbons).

Parameter N-(2-(3-Cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)thiophene-2-sulfonamide 5-ethyl-N-(3-(6-oxo-3-phenylpyridazin-1(6H)-yl)propyl)thiophene-2-sulfonamide
Molecular Formula C₁₅H₁₉N₃O₃S₂ C₁₉H₂₁N₃O₃S₂
Molecular Weight 353.46 g/mol 403.5 g/mol
Pyridazinone Substituent 3-Cyclopropyl 3-Phenyl
Alkyl Chain Ethyl (2 carbons) Propyl (3 carbons)

Implications of Structural Differences

Cyclopropyl vs.

Ethyl vs. Propyl Chain :

  • The shorter ethyl chain may restrict conformational flexibility, possibly improving binding specificity to target proteins.
  • The propyl chain in the analog could enhance solubility by increasing molecular surface area, though it might also introduce entropic penalties during binding.

Research Findings (Inferred from Structural Analog)

  • The analog (CAS 1021056-68-7) has demonstrated moderate kinase inhibition in preliminary studies, attributed to its sulfonamide group’s ability to chelate metal ions in enzymatic active sites .
  • The target compound’s cyclopropyl group is hypothesized to improve bioavailability compared to phenyl-containing analogs, as cyclopropane rings are less prone to metabolic oxidation .

Biological Activity

N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)thiophene-2-sulfonamide is a complex organic compound that has garnered attention for its diverse biological activities. This article delves into the compound's pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound indicates the presence of carbon, hydrogen, nitrogen, oxygen, and sulfur atoms. The structural features contribute significantly to its biological activity.

Pharmacological Activities

Research has revealed that this compound exhibits a range of biological activities, including:

  • Antitumor Activity : In vitro studies indicate that this compound induces G1 cell cycle arrest and apoptosis in cancer cell lines. This suggests its potential as an anticancer agent .
  • Anti-inflammatory Properties : Preliminary investigations suggest that the compound may inhibit key enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) .

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets:

  • Enzyme Inhibition : The compound appears to inhibit enzymes critical for cellular proliferation and inflammation.
  • Receptor Modulation : It may modulate receptors linked to inflammatory responses, although specific receptor interactions are still under investigation.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AntitumorInduces G1 cell cycle arrest and apoptosis
Anti-inflammatoryInhibits COX enzymes
AntimicrobialPotential activity against various microbial strains

Comparative Analysis with Similar Compounds

To better understand the uniqueness of this compound, a comparison with structurally similar compounds can be insightful.

Table 2: Comparison of Related Compounds

Compound NameStructural FeaturesBiological Activity
N-(3-methoxyphenyl)-2-(3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)acetamideMethoxy groups and pyridazinone coreAnti-inflammatory, antimicrobial
5-acetyl-4-(3-acetylanilino)-2-ethyl-6-phenylpyridazin-3-oneAcetyl and phenyl substitutionsPDE4 inhibition
5-nitro-1h-pyridazin-6-oneNitro substituent on pyridazine ringAntimicrobial

This table illustrates how this compound stands out due to its specific cyclopropyl group and potential interactions within biological systems.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)thiophene-2-sulfonamide, and how can reaction yields be optimized?

  • Methodology :

  • Step 1 : Start with the pyridazinone core. React 3-cyclopropyl-6-hydroxypyridazine with ethylenediamine under nucleophilic substitution conditions to introduce the ethylamine side chain.
  • Step 2 : Sulfonylation of the amine group using thiophene-2-sulfonyl chloride in anhydrous dichloromethane with a base (e.g., triethylamine) to prevent HCl-mediated side reactions.
  • Optimization : Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane 1:1). Purify via column chromatography. Yields can be improved by maintaining inert conditions (N₂ atmosphere) and using excess sulfonyl chloride (1.2 equiv) .

Q. How should researchers characterize the purity and structural integrity of this compound?

  • Analytical Protocol :

  • NMR : Confirm cyclopropyl protons (δ 0.5–1.5 ppm in ¹H NMR) and pyridazinone carbonyl (δ 165–170 ppm in ¹³C NMR).
  • Mass Spectrometry : Use HRMS (ESI+) to verify molecular ion [M+H]⁺.
  • HPLC : Assess purity (>95%) using a C18 column (acetonitrile/water gradient).
  • Elemental Analysis : Match calculated vs. observed C, H, N, S percentages .

Q. What in vitro assays are suitable for initial evaluation of biological activity?

  • Approach :

  • Anticancer Screening : Use cell viability assays (MTT or CellTiter-Glo) against cancer cell lines (e.g., MCF-7, HCT-116) with IC₅₀ determination.
  • Target Engagement : Employ fluorescence polarization assays to test binding to anti-apoptotic proteins (e.g., Mcl-1 or Bcl-2) .

Advanced Research Questions

Q. How can structural modifications enhance selectivity for specific apoptotic targets (e.g., Mcl-1 vs. Bcl-2)?

  • Strategy :

  • SAR Studies : Replace the cyclopropyl group with bulkier substituents (e.g., tert-butyl) to sterically hinder off-target interactions.
  • Computational Docking : Use Schrödinger Suite or AutoDock to model interactions with Mcl-1’s hydrophobic groove (PDB: 4HW3). Optimize sulfonamide orientation for hydrogen bonding with Arg263 .

Q. How should conflicting data on inhibitory potency across different studies be resolved?

  • Resolution Workflow :

  • Assay Standardization : Compare buffer conditions (e.g., ATP concentration in kinase assays) and cell line genetic backgrounds.
  • Biophysical Validation : Use surface plasmon resonance (SPR) to measure binding kinetics (KD) directly, avoiding cellular context variability.
  • Structural Analysis : Perform X-ray crystallography of the compound bound to its target to identify critical binding motifs .

Q. What strategies mitigate off-target toxicity in preclinical models?

  • Approaches :

  • CYP450 Profiling : Screen for metabolic stability using human liver microsomes. Introduce electron-withdrawing groups (e.g., -CF₃) to reduce oxidation.
  • hERG Assay : Test inhibition of the hERG channel (patch-clamp electrophysiology) to avoid cardiotoxicity.
  • In Vivo PK/PD : Administer via oral gavage in rodents, monitoring plasma half-life and tissue distribution via LC-MS/MS .

Q. How can the compound’s solubility and bioavailability be improved for in vivo studies?

  • Formulation Techniques :

  • Salt Formation : Prepare hydrochloride or sodium salts via reaction with HCl/NaOH.
  • Nanoformulation : Use PEGylated liposomes or cyclodextrin complexes to enhance aqueous solubility.
  • Prodrug Design : Introduce ester groups at the sulfonamide nitrogen, cleaved in vivo by esterases .

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